(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety and a methoxybenzodioxole group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Formation of the Prop-2-enenitrile Moiety: This can be achieved by a Knoevenagel condensation reaction between the benzimidazole derivative and an aldehyde containing the methoxybenzodioxole group in the presence of a base such as piperidine.
Final Coupling: The final step involves the coupling of the intermediate products under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzodioxole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Possible uses in the development of new materials or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being targeted. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Methoxybenzodioxole Derivatives: Compounds like safrole, which is used in the synthesis of fragrances and flavoring agents.
Uniqueness
The unique combination of the benzimidazole and methoxybenzodioxole moieties in (E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile may confer unique biological activities or chemical reactivity that is not observed in other similar compounds.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-22-15-7-11(8-16-17(15)24-10-23-16)6-12(9-19)18-20-13-4-2-3-5-14(13)21-18/h2-8H,10H2,1H3,(H,20,21)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLTJVFIJCXJZ-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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